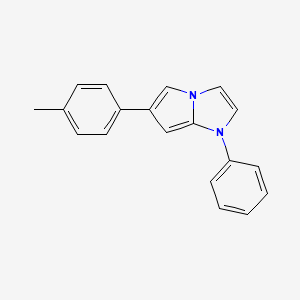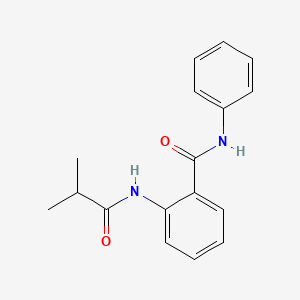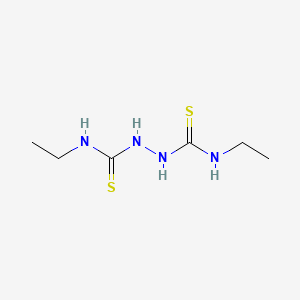
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from benzoic acid derivatives. The general synthetic route includes:
Formation of Benzamide Core: The initial step involves the conversion of benzoic acid to benzamide through an amide formation reaction.
Introduction of p-Isopentoxy Group: The p-isopentoxy group is introduced via an etherification reaction, where an appropriate alcohol (isopentanol) reacts with the benzamide derivative.
Attachment of 2-Piperidinoethylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, induce apoptosis, or inhibit specific enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-substituted Benzamides: Compounds with various substituents on the nitrogen atom, such as N-methylbenzamide, N-ethylbenzamide.
Thio-benzamides: Benzamides with sulfur-containing groups, such as thioacetamide.
Uniqueness
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the p-isopentoxy group and the 2-piperidinoethylthio group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
32417-13-3 |
|---|---|
Molekularformel |
C19H30N2OS |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
4-(3-methylbutoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-14-21-12-4-3-5-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
HXEDMYLFVCTMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


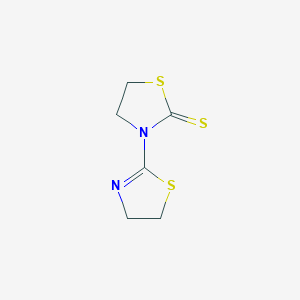


![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
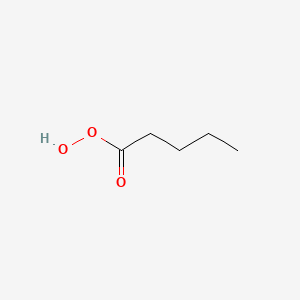
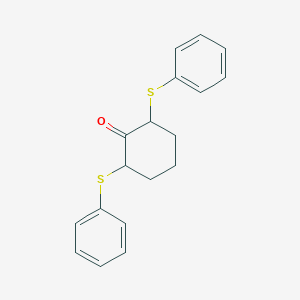

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
